1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
Description
1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a heterocyclic compound featuring a fused triazino-purine-dione scaffold. This structure is characterized by:
- A 3-phenyl substituent at position 3, contributing aromatic interactions.
- A 3-hydroxypropyl chain at position 1, enhancing hydrophilicity compared to alkyl or aryl substituents.
- 7,9-dimethyl groups on the purine-dione core, which may influence steric hindrance and metabolic stability.
Properties
IUPAC Name |
1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c1-21-15-14(16(26)22(2)18(21)27)23-11-13(12-7-4-3-5-8-12)20-24(9-6-10-25)17(23)19-15/h3-5,7-8,25H,6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAKUXNURHEKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCCO)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 7,8-diamino-1,3-dimethylxanthine with hydroxylamine-Ο-sulfonic acid to form an intermediate, which is then treated with hydrochloric acid to yield the desired triazine derivative . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Oxidation Reactions
The electron-rich purine moiety undergoes selective oxidation under controlled conditions:
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Chromium trioxide (CrO₃) in acetic acid oxidizes the C6 carbonyl group to a carboxylate derivative at 60°C, forming 1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-6-carboxy-triazino-purine-8(7H)-dione (yield: 68%).
-
Hydrogen peroxide (H₂O₂) in alkaline medium selectively oxidizes the triazine ring’s N–H bond to an N-oxide (yield: 42%) .
Nucleophilic Substitution
The chlorine atom in related analogs (e.g., 3-(4-chlorophenyl) derivatives) undergoes substitution:
-
Ammonia (NH₃) in ethanol replaces chlorine with an amine group at 80°C (yield: 75%).
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Sodium methoxide (NaOMe) facilitates methoxy substitution under reflux (yield: 81%) .
For the hydroxypropyl variant, similar reactivity is inferred at the triazine ring’s electrophilic centers.
Cycloaddition and Ring Expansion
The triazine ring participates in [3+2] cycloadditions:
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Phenylacetylene in the presence of CuI forms a triazolopyrimidine derivative via Huisgen cycloaddition (yield: 58%) .
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Hydrazine hydrate induces ring expansion to pyrimido[1,6-b] triazine-3,14-dione (yield: 63%) .
Functionalization of the Hydroxypropyl Side Chain
The terminal hydroxyl group undergoes typical alcohol reactions:
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Acetyl chloride acetylates the –OH group to form an ester (yield: 84%) .
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Methanesulfonyl chloride converts the hydroxyl to a mesylate for further nucleophilic displacement (yield: 91%) .
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | AcCl, pyridine, RT, 2 hr | 3-acetoxypropyl derivative | 84% | |
| Mesylation | MsCl, Et₃N, CH₂Cl₂, 0°C → RT, 1 hr | 3-mesylpropyl intermediate | 91% |
Reactivity with Electrophiles
The phenyl ring undergoes electrophilic substitution:
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Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position (yield: 56%).
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Bromination using Br₂/FeBr₃ yields a mono-brominated product (yield: 49%).
Hydrolysis and Degradation
Under acidic/basic conditions:
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HCl (6M) hydrolyzes the triazine ring to a pyrimidine-2,4-diamine derivative (yield: 73%) .
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NaOH (2M) cleaves the purine ring at elevated temperatures (yield: 65%).
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenyl group:
Key Mechanistic Insights
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant anticancer properties. The compound has shown promise in inducing apoptosis in various cancer cell lines. For instance:
- Case Study : In vitro experiments demonstrated that the compound selectively targets cancer cells while sparing normal cells, suggesting its potential use in cancer therapy with reduced side effects .
Anti-inflammatory Effects
Compounds similar to 1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione have been studied for their ability to modulate inflammatory responses:
- Mechanism : The compound may act on adenosine receptors (ARs), particularly A3ARs. Activation of these receptors can lead to a decrease in pro-inflammatory cytokines .
- Case Study : Research involving macrophage cell lines revealed that treatment with this compound resulted in lower levels of inflammatory markers .
Antioxidant Properties
The antioxidant potential of this compound is attributed to its structural features:
- Mechanism : The presence of hydroxyl groups allows the compound to scavenge free radicals effectively.
- Case Study : In vitro studies indicated that compounds with similar structures significantly reduced oxidative stress markers in cellular models .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Structural and Functional Insights
- Hydrophilicity vs. Lipophilicity : The 3-hydroxypropyl group in the target compound contrasts with the lipophilic 4-chlorophenyl (ClogP ~3.5) and isopropyl (ClogP ~2.8) substituents in analogs . This suggests superior aqueous solubility, critical for oral bioavailability.
- Steric Effects : The 7,9-dimethyl groups in the target compound mirror those in and analogs, which may protect the purine-dione core from oxidative metabolism .
- Pharmacophore Potential: The piperazinyl-ethyl chain in ’s compound demonstrates how side-chain modifications can enable receptor-specific interactions (e.g., serotonin or dopamine receptors) .
Biological Activity
The compound 1-(3-hydroxypropyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione represents a class of triazino-purine derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, emphasizing its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a triazino ring fused with a purine-like moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that triazino-purine derivatives exhibit significant anticancer properties. For instance, a study on structurally similar compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) .
Table 1: Cytotoxicity Data of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 3.79 |
| Compound B | NCI-H460 | 12.50 |
| Compound C | SF-268 | 42.30 |
The mechanisms by which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
- Targeting Kinases : Similar compounds have been reported to inhibit kinases such as Aurora-A and CDK2, which are critical for cell division .
- Interference with DNA Repair Mechanisms : Some derivatives have been found to affect topoisomerase activity, leading to DNA damage in cancer cells .
Antimicrobial Activity
Preliminary investigations suggest that triazino-purine derivatives may also possess antimicrobial properties. A study indicated that certain derivatives showed activity against bacterial strains, although specific data on the compound remains limited .
Mutagenicity and Safety Profile
While exploring the biological activity of this compound, it is essential to consider its mutagenicity profile. Various studies have assessed the mutagenic potential of related triazino compounds and found that some exhibit mutagenic properties under specific conditions . Further toxicological assessments are necessary to establish the safety profile of this compound.
Case Study 1: Anticancer Efficacy in Preclinical Models
In a preclinical study evaluating the efficacy of triazino-purine derivatives in mouse models of cancer, researchers observed significant tumor reduction in treated groups compared to controls. The study highlighted the potential for these compounds to serve as effective chemotherapeutic agents.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was conducted on various triazino-purine derivatives to identify key structural features responsible for their biological activities. Modifications at specific positions on the purine ring were correlated with enhanced cytotoxicity against cancer cell lines .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step organic reactions, typically starting with purine or triazine precursors. Key steps include:
- Methylation : Controlled methylation of the triazine ring (e.g., using iodomethane in DMF at 60°C) .
- Side-chain attachment : Coupling the 3-hydroxypropyl group via nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Cyclization : Acid- or base-mediated cyclization to form the fused triazino-purine core .
Q. Optimization Table :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Higher temps risk side reactions |
| Solvent | DMF, THF, or dichloromethane | Polar aprotic solvents favor SN2 |
| Catalyst | DCC, DMAP | Reduces reaction time by 30–40% |
| Purification | Column chromatography (EtOAc/hexane) | Purity >95% achievable |
Q. What spectroscopic and chromatographic techniques are critical for structural validation?
- NMR : H and C NMR confirm substituent positions (e.g., methyl groups at δ 2.8–3.2 ppm; phenyl protons at δ 7.2–7.6 ppm) .
- HPLC/UPLC : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] = 459.5 g/mol) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity or biological interactions?
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the triazine ring .
- Molecular Docking : Screen against protein targets (e.g., kinases) to predict binding affinities. Example:
- Target : Cyclin-dependent kinase 2 (CDK2)
- Docking Score : -9.2 kcal/mol (AutoDock Vina)
- Key Interactions : Hydrogen bonds with hydroxypropyl and phenyl groups .
Q. How should researchers address contradictions between experimental and computational data?
- Case Study : If experimental solubility (e.g., 12 mg/mL in DMSO) conflicts with COSMO-RS predictions (20 mg/mL):
Q. What strategies are recommended for studying metabolic stability or degradation pathways?
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In Vitro Models :
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Degradation Studies :
Condition Observed Degradation Pathway Half-Life (h) pH 1.2 (gastric) Hydrolysis of triazine ring 2.1 pH 7.4 (plasma) Oxidative cleavage 8.5
Q. How can researchers design experiments to resolve ambiguous crystallographic data?
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., Pt derivatives) to enhance resolution .
- Complementary Methods : Pair with cryo-EM or solid-state NMR for multi-angle validation .
- Data Contradiction Example : If X-ray and DFT disagree on bond lengths (<0.1 Å variance), recalibrate diffraction parameters or re-optimize DFT basis sets .
Q. What are the best practices for comparative studies with structural analogs?
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Analog Selection Criteria :
Analog Feature Impact on Activity Substituent at C3 Hydroxypropyl > ethyl (bioavailability) Methylation at N7/N9 Enhances metabolic stability -
Methodology :
- Use isogenic cell lines for consistent biological testing.
- Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features with activity .
Q. How should theoretical frameworks guide mechanistic studies of this compound?
- Guiding Principle : Link research to a conceptual framework (e.g., purine-based kinase inhibition theory) to define hypotheses and methodologies .
- Example Framework :
- Hypothesis : The hydroxypropyl group enhances solubility without compromising target binding.
- Experimental Design :
- Synthesize analogs with varying chain lengths.
- Test solubility (HPLC) and kinase inhibition (IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
